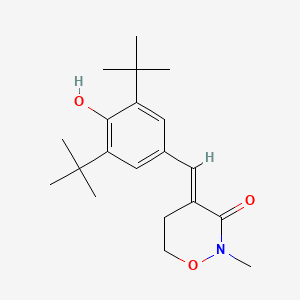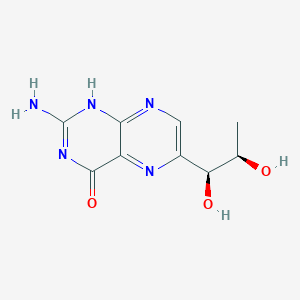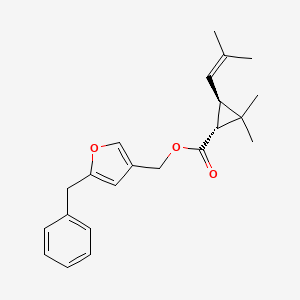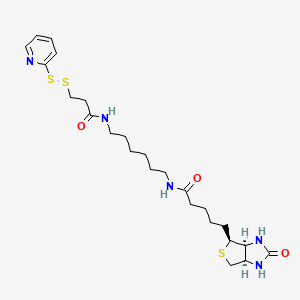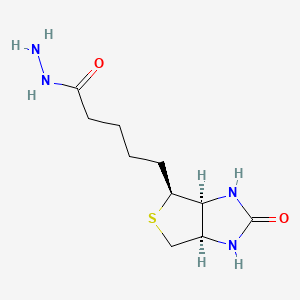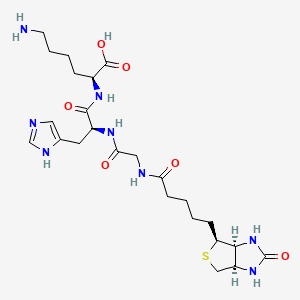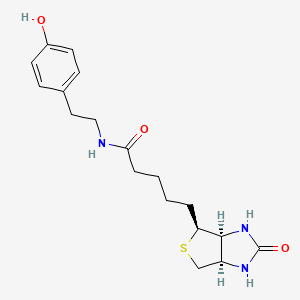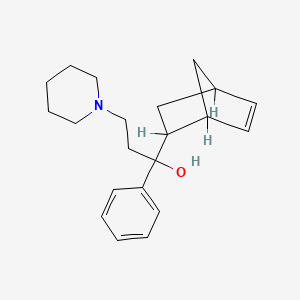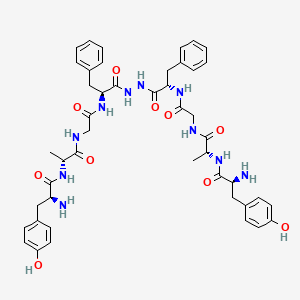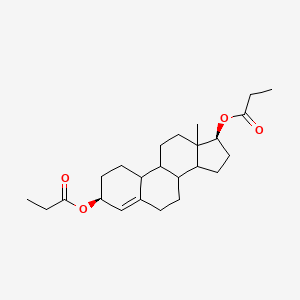
Anabiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an androgen ester, specifically the 3,17-dipropionate ester of bolandiol (19-nor-4-androstenediol) . This compound is known for its anabolic properties and has been used in various clinical and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bolandiol dipropionate is synthesized through the esterification of bolandiol with propanoic acid. The reaction involves the condensation of the carboxy group of propanoic acid with the 3β and 17β hydroxy groups of bolandiol . The reaction typically requires an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of bolandiol dipropionate involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Bolandiol dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of new esters or amides.
Scientific Research Applications
Bolandiol dipropionate has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study esterification and steroid chemistry.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Explored for its potential therapeutic uses in hormone replacement therapy and muscle wasting conditions.
Industry: Utilized in the development of performance-enhancing drugs and supplements.
Mechanism of Action
Bolandiol dipropionate exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to the transcription of specific genes involved in muscle growth and development . The compound also possesses estrogenic and progestogenic activity, which contributes to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
- Androstenediol dipropionate
- Testosterone acetate butyrate
- Testosterone acetate propionate
- Testosterone diacetate
- Testosterone dipropionate
- Methandriol bisenanthoyl acetate
- Methandriol diacetate
- Methandriol dipropionate
Uniqueness
Bolandiol dipropionate is unique among anabolic-androgenic steroids due to its combined androgenic, estrogenic, and progestogenic activities . This multifaceted activity profile makes it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
1986-53-4 |
|---|---|
Molecular Formula |
C24H36O4 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(3S,17S)-13-methyl-17-propanoyloxy-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C24H36O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h14,16-21H,4-13H2,1-3H3/t16-,17?,18?,19?,20?,21-,24?/m0/s1 |
InChI Key |
JFAXVZXNIGIDDA-OMBIEOGOSA-N |
SMILES |
CCC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CC)C |
Isomeric SMILES |
CCC(=O)O[C@H]1CCC2C3CCC4([C@H](CCC4C3CCC2=C1)OC(=O)CC)C |
Canonical SMILES |
CCC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
anabiol bolandiol dipropionate estr-4-ene-3 beta,17 beta-diol dipropionate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


